

Preclinical Development Status of NOSO-502: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NOSO-502

Cat. No.: B12404061

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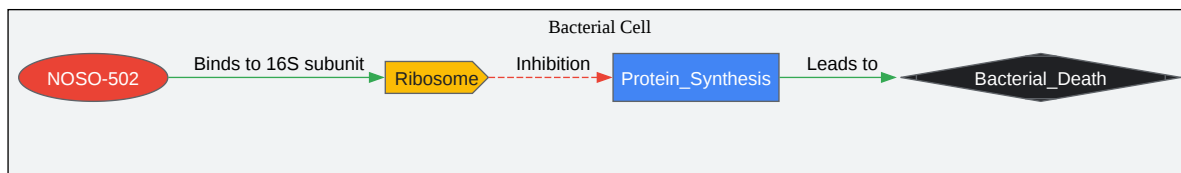
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NOSO-502 is a first-in-class antibiotic belonging to the novel odilorhabdin class, currently in late-stage preclinical development for the treatment of serious hospital-acquired infections caused by multidrug-resistant (MDR) Enterobacteriaceae.^{[1][2]} Discovered by Nosopharm from the bacterium *Xenorhabdus*, **NOSO-502** exhibits a unique mechanism of action by inhibiting the bacterial ribosome.^{[1][2]} This technical guide provides a comprehensive overview of the preclinical data for **NOSO-502**, including its in vitro and in vivo efficacy, pharmacokinetic profile, and safety and toxicology data. The successful completion of GLP toxicology studies has paved the way for the advancement of **NOSO-502** into Phase 1 clinical trials.^{[1][2][3][4]}

Mechanism of Action

NOSO-502 exerts its antibacterial effect through a novel mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis.^{[1][2]} Unlike many existing ribosome-targeting antibiotics, odilorhabdins bind to the decoding center of the 16S subunit at a previously unexploited site. This distinct binding mode is responsible for its potent activity against a range of pathogens, including those resistant to other classes of antibiotics.



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Figure 1: Mechanism of action of **NOSO-502**.

In Vitro Activity

NOSO-502 has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria, with a particular focus on Enterobacteriaceae.[5][6]

Minimum Inhibitory Concentrations (MICs)

The MICs of **NOSO-502** were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of **NOSO-502** Against Enterobacteriaceae

Organism	MIC Range (µg/mL)
Escherichia coli	2 - 4
Klebsiella pneumoniae	0.5 - 1
Enterobacter spp.	1 - 2
Citrobacter spp.	1 - 2
Carbapenem-Resistant Enterobacteriaceae (CRE)	0.5 - 4

Data compiled from multiple sources.[5][6][7]

Notably, the activity of **NOSO-502** is not significantly impacted by the presence of various resistance mechanisms, including extended-spectrum β -lactamases (ESBLs), carbapenemases (KPC, NDM, OXA), and polymyxin resistance.[1][2][5][8]

Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal activity of **NOSO-502**. The results indicate a concentration-dependent killing of *E. coli*, *Klebsiella* spp., and *C. freundii*. [7]

In Vivo Efficacy

The in vivo efficacy of **NOSO-502** has been evaluated in several murine infection models, demonstrating its potential for treating systemic and localized infections.

Murine Sepsis Model

In a neutropenic murine sepsis model with *E. coli* EN122 (ESBL), subcutaneously administered **NOSO-502** achieved a 50% effective dose (ED50) of 3.5 mg/kg.[5][6] Furthermore, dose-dependent reductions in blood bacterial burden were observed.[5][6] Against a lethal infection with *E. coli* ATCC BAA-2469 (NDM-1), **NOSO-502** treatment resulted in 100% survival at doses as low as 4 mg/kg.[5][6]

Table 2: Efficacy of **NOSO-502** in Murine Sepsis Model with *E. coli* EN122 (ESBL)

Dose (mg/kg)	Log Reduction in Blood Burden
2.6	1
3.8	2
5.9	3

Data from Racine et al., 2018.[5][6]

Murine Urinary Tract Infection (UTI) Model

In a murine UTI model with *E. coli* UTI89, a single 24 mg/kg subcutaneous dose of **NOSO-502** resulted in significant reductions in bacterial counts in the urine, bladder, and kidneys.[5][6]

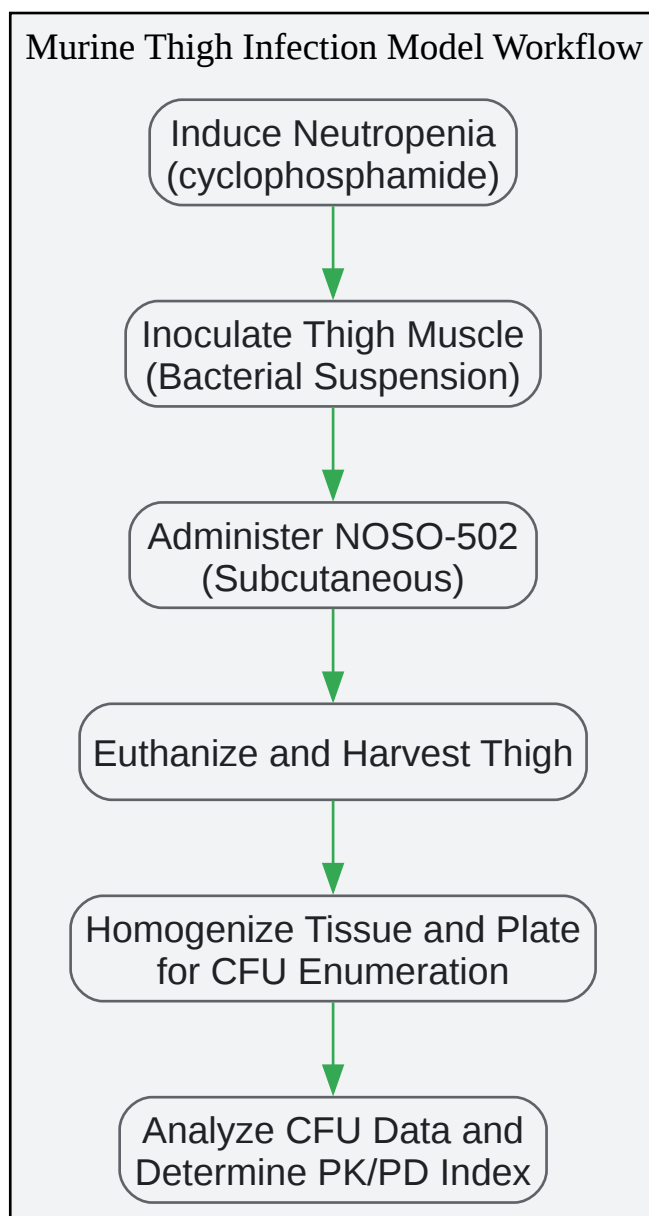
Table 3: Efficacy of **NOSO-502** in Murine UTI Model

Tissue	Log10 CFU/mL Reduction
Urine	2.39
Bladder	1.96
Kidney	1.36

Data from Racine et al., 2018.[\[5\]](#)[\[6\]](#)

Murine Thigh Infection Model

Pharmacodynamic characterization in a neutropenic murine thigh infection model against six *E. coli* and six *K. pneumoniae* isolates demonstrated that the area under the concentration-time curve to MIC ratio (AUC/MIC) was the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy.[\[9\]](#)[\[10\]](#) The mean 24-hour free-drug AUC/MIC (fAUC/MIC) magnitudes for net stasis were 10.4 for *E. coli* and 4.22 for *K. pneumoniae*.[\[10\]](#) For a 1-log kill endpoint against *K. pneumoniae*, the mean fAUC/MIC was 17.7.[\[10\]](#)



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Figure 2: Experimental workflow for the murine thigh infection model.

Pharmacokinetics

Pharmacokinetic studies of **NOSO-502** have been conducted in both mice and rats following intravenous and subcutaneous administration.

Murine Pharmacokinetics

Following subcutaneous administration in mice, **NOSO-502** exhibited dose-dependent increases in plasma concentrations.^{[9][10]}

Table 4: Single-Dose Pharmacokinetic Parameters of **NOSO-502** in Mice (Subcutaneous)

Dose (mg/kg)	Cmax (mg/L)	AUC0-∞ (mg·h/L)	t1/2 (h)
7.81	1.49	1.94	0.41
31.25	-	-	-
125	-	-	-
500	84.6	352	1.1

Data from Ambrose et al., 2018.^{[9][10]} Note: Dashes indicate data not provided in the source.

Rat Pharmacokinetics

Pharmacokinetic data in Sprague-Dawley rats following a 15 mg/kg intravenous dose is also available.^[5]

Safety and Toxicology

A comprehensive in vitro and in vivo safety and toxicology program has been conducted for **NOSO-502**.

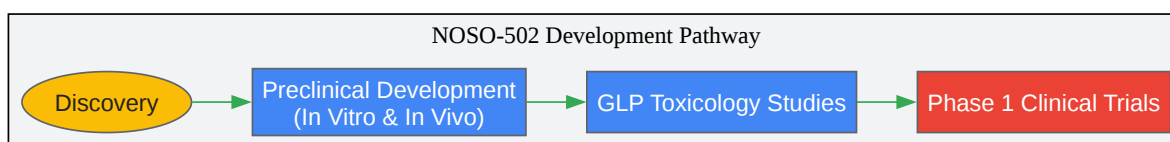
In Vitro Safety

NOSO-502 has demonstrated a favorable in vitro safety profile.^{[5][6]}

- Cytotoxicity: No cytotoxicity was observed against HepG2, HK-2, or human renal proximal tubular epithelial cells (HRPTEpiC).^{[5][6]}
- hERG Inhibition: No inhibition of the hERG potassium channel current was detected.^{[5][6]}
- Genotoxicity: There was no increase in micronuclei at concentrations up to 512 µM in an in vitro micronucleus assay.^{[5][6]}

GLP Toxicology Studies

The completion of Good Laboratory Practice (GLP) toxicology studies has been a significant milestone for the **NOSO-502** program.[1][2][3] The positive results from these studies, combined with the efficacy and PK/PD data, support the progression of **NOSO-502** into first-in-human clinical studies.[1][2]



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Figure 3: Logical progression of **NOSO-502** development.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity of **NOSO-502** was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- **Preparation of Inoculum:** Bacterial isolates were grown on appropriate agar plates. Colonies were suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
- **Drug Dilution:** **NOSO-502** was serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- **Inoculation and Incubation:** The standardized bacterial inoculum was added to each well containing the serially diluted drug. The plates were incubated at 35-37°C for 16-20 hours in ambient air.
- **MIC Determination:** The MIC was defined as the lowest concentration of **NOSO-502** that completely inhibited visible bacterial growth.

Neutropenic Murine Thigh Infection Model

This model was utilized to evaluate the in vivo efficacy and pharmacodynamics of **NOSO-502**.

- **Induction of Neutropenia:** Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered prior to infection (e.g., 150 mg/kg four days before and 100 mg/kg one day before infection).
- **Infection:** A bacterial suspension of a specific strain (*E. coli* or *K. pneumoniae*) was injected directly into the thigh muscle of the neutropenic mice.
- **Drug Administration:** **NOSO-502** was administered subcutaneously at various doses and dosing intervals, typically starting 1-2 hours post-infection.
- **Efficacy Assessment:** At a predetermined time point (e.g., 24 hours post-treatment initiation), mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The homogenates were serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
- **Data Analysis:** The change in bacterial density (log₁₀ CFU/thigh) was calculated relative to the bacterial count at the start of therapy. These data were then correlated with pharmacokinetic parameters to determine the PK/PD index that best predicts efficacy.

Conclusion

The comprehensive preclinical data package for **NOSO-502** strongly supports its continued development as a novel therapeutic agent for infections caused by MDR Enterobacteriaceae. Its unique mechanism of action, potent in vitro and in vivo activity, and favorable safety profile position it as a promising candidate to address the urgent unmet medical need for new antibiotics. The program is now poised to enter Phase 1 clinical trials to evaluate the safety, tolerability, and pharmacokinetics of **NOSO-502** in humans.

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- To cite this document: BenchChem. [Preclinical Development Status of NOSO-502: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404061#preclinical-development-status-of-noso-502]

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